molecular formula C10H16 B106647 alpha-Thujene CAS No. 2867-05-2

alpha-Thujene

Cat. No. B106647
CAS RN: 2867-05-2
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-thujene is a bioactive compound found in several herbal medicines and food additives. It is known for its convulsant properties, acting as a noncompetitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel. This compound has been associated with the toxic effects of absinthe, a historically popular liqueur, and is also present in wormwood oil and other herbal preparations. Alpha-thujene exhibits a range of biological activities, including antinociceptive, insecticidal, and anthelmintic effects .

Synthesis Analysis

The synthesis of alpha-thujene and its metabolites has been explored to understand its health effects better. Oxidation of alpha-thujene using various reagents can yield hydroxythujones, which have been characterized by NMR and X-ray crystallography. Additionally, ozonation and dehydration methods have been employed to produce dehydro metabolites of alpha-thujene. These synthetic approaches are crucial for generating metabolites that can be analyzed to elucidate the compound's metabolic pathways and detoxification processes .

Molecular Structure Analysis

Alpha-thujene's molecular structure is characterized by the presence of a cyclopropane ring, which is a key feature influencing its reactivity and biological activity. The structure of alpha-thujene allows for various hydroxylation reactions, which can lead to the formation of both rearranged and unrearranged products. The rearrangements observed upon hydroxylation suggest the formation of a radical intermediate, which is consistent with a radical rebound mechanism during cytochrome P450-catalyzed hydroxylation .

Chemical Reactions Analysis

The chemical reactivity of alpha-thujene is largely influenced by its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of alpha-thujene at different positions, leading to a variety of metabolites. The radical rebound mechanism has been proposed to explain the formation of these hydroxylated products, which involves the generation of a radical intermediate followed by a rapid recombination with oxygen. This mechanism is supported by the lack of detection of phenol products, which would be expected if a cationic intermediate were formed instead .

Physical and Chemical Properties Analysis

Alpha-thujene's physical and chemical properties are closely related to its biological activity and metabolism. It is a volatile compound, which is rapidly metabolized in the liver by cytochrome P450 enzymes to form several hydroxythujones and dehydrothujones. These metabolites exhibit different levels of toxicity and potency in binding assays, suggesting that the metabolism of alpha-thujene is a detoxification process. The metabolites also show species-specific differences in their formation and excretion, highlighting the importance of considering interspecies variability in the assessment of alpha-thujene's health effects .

Scientific Research Applications

1. Chemical Properties and Reactions

α-Thujene exhibits interesting chemical behavior, such as racemization when heated at 250°, showcasing a type of vinylcyclopropane rearrangement. This property is significant in understanding its thermal reactivity and potential applications in synthetic chemistry (Doering & Lambert, 1963).

2. Interaction with Biological Systems

While the primary focus of some studies has been the neurotoxic effects of α-thujene, they also provide insights into its interaction with biological systems. For instance, α-thujene is a modulator of the gamma-aminobutyric acid (GABA) type A receptor, and its rapid metabolism indicates potential biochemical pathways that could be targeted in therapeutic contexts (Höld et al., 2000).

3. Apoptotic Effects in Yeast Cells

Research has shown that α-thujene can induce apoptosis (programmed cell death) in yeast cells through the accumulation of reactive oxygen species. This finding is crucial for understanding the potential application of α-thujene in controlling microbial growth or studying apoptosis mechanisms (Ağuş et al., 2020).

4. Mechanistic Insights into Cytochrome P-450 Catalyzed Hydroxylation

α-Thujene has been used to study the mechanism of hydrocarbon hydroxylation by cytochromes P-450. This research is vital for understanding how enzymes metabolize various hydrocarbons, which has implications in drug metabolism and environmental detoxification processes (He & de Montellano, 2004).

properties

IUPAC Name

2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAZVFVOEIRWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(C1C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863038
Record name Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

150.00 to 152.00 °C. @ 760.00 mm Hg
Record name (-)-3-Thujene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-

CAS RN

2867-05-2, 3917-48-4
Record name α-Thujene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-3-Thujene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

0.48 g (69 millimoles) of lithium and 9 g (150 millimoles) of ethylenediamine were reacted in the atmosphere of air at a temperature of 128°-133° C. for 4 hours, and then mixed with 82 g of the above-prepared sabinene oil containing 35.7 g (262 millimoles) of (+)-sabinene. The mixture was allowed to react for 6 hours at 130° C. The reaction mixture was treated as described in Example 1 and thereafter, subjected to distillation at 60°-75° C. and 30 mmHg, affording 56.8 g of α-thujene oil containing 47.8% of (-)-α-thujene. The yield of (-)-α-thujene was 76.0%.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Thujene
Reactant of Route 2
alpha-Thujene
Reactant of Route 3
alpha-Thujene
Reactant of Route 4
alpha-Thujene
Reactant of Route 5
alpha-Thujene
Reactant of Route 6
alpha-Thujene

Citations

For This Compound
973
Citations
SP Acharya, HC Brown, A Suzuki… - The Journal of Organic …, 1969 - ACS Publications
Hydroboration of terpenes. V. Isomerization of (+)-sabinene to (+)-.alpha.-thujene. Hydroboration of (+)-sabinene and (+).alpha. Page 1 Vol. No. October 1969 Hydroboration of Terpenes 3015 …
Number of citations: 42 pubs.acs.org
LA Usman, TA Agboola, JO AbdulWaheed, RO Ismaeel… - njpas.com.ng
Fruit and leaf (500 g) of Thuja orientalis were separately hydrodistilled and yielded 0.20 and 0.14%(w/w) of essential oils. GC and GC-MS analyses revealed that the oils were …
Number of citations: 2 njpas.com.ng
S Sarel, G Chriki - The Journal of Organic Chemistry, 1978 - ACS Publications
Results When I (~ 0.007 M) and Fe (CO) s (0.014 M) were irradiated by a 125-W lamp in petroleum ether (40-60 C) solution, the reaction went to completion within 1 h, and workup gave …
Number of citations: 1 pubs.acs.org
N Jain, M Sharma - Current Trends in Biotechnology & …, 2017 - search.ebscohost.com
… Other compounds are alpha thujene (0.75%), alpha-phellandrene (0.59%), alpha -terpine (0.29%), gamma- terpinen (0.55%), terpinen-4-ol (0.76%), alpha -terpineolt (0.33%), ocimenyl …
Number of citations: 4 search.ebscohost.com
S Afsharypour, M RAHMANI - 2005 - sid.ir
… olibanum oil contains higher proportions of alpha-thujene. Other major monoterpenoids identified in the examined “white” olibanum oil include limonene (15.9%), alpha-thujene (9.0%), …
Number of citations: 23 www.sid.ir
R Teranishi, TH Schultz, WH McFadden… - Journal of Food …, 1963 - Wiley Online Library
… alpha-thujene from sabinene since the latter has no such high field band. -knother absorption peak for identifying alpha-thujene … convenient for determining the amount of alpha-thujene …
Number of citations: 41 ift.onlinelibrary.wiley.com
VD Zheljazkov, T Astatkie, EA Jeliazkova… - Journal of Oleo …, 2012 - jstage.jst.go.jp
… The concentrations of alpha-thujene (1.76-2.75%), alpha-pinene (2.9-8.7%), sabinene (45-… Maximum yields of the following constituents were obtained at 720 min DT: alpha-thujene, …
Number of citations: 43 www.jstage.jst.go.jp
VD Zheljazkov, T Astatkie, E Jeliazkova - HortScience, 2013 - journals.ashs.org
… The concentration of alpha-thujene varied from 1.2% to 2.2% of the oil and the concentration of alpha-thujene tended to increase in 220 to 342 DAFS compared with 35 to 163 DAFS in …
Number of citations: 22 journals.ashs.org
PC Onyenekwe, M Stahl, G Adejo - Natural Product Research, 2012 - Taylor & Francis
… Except alpha-thujene, which was increased from 7.18% to 16.76%, the most affected … The observed increase in alpha-thujene and beta-cymene in the irradiated sample could …
Number of citations: 14 www.tandfonline.com
LFA El-jalel, HA Idris, A Eltagori, MMM Bumadian… - AJBSR, 2021 - academia.edu
Pathogenic bacteria recently turned to be increasingly resistant to the most commonly used antibiotics, thus it becomes an essential need to find another active component that …
Number of citations: 3 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.